molecular formula C₁₁H₇D₁₀O₅PS B1157660 Fensulfothion Oxon-d10

Fensulfothion Oxon-d10

Cat. No.: B1157660
M. Wt: 302.35
Attention: For research use only. Not for human or veterinary use.
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Description

Fensulfothion Oxon-d10 is a deuterium-labeled analog of Fensulfothion Oxon, a metabolite of the organophosphate pesticide Fensulfothion. Its molecular formula is C₁₁H₇D₁₀O₅PS₂ (molecular weight: 334.42 g/mol), and it is specifically designed for advanced biochemical and environmental research . The deuterium atoms replace hydrogen in the ethyl groups, enhancing its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies by improving signal resolution and reducing background interference . This compound is pivotal for tracing metabolic pathways, degradation mechanisms, and environmental persistence of organophosphates with high precision .

Properties

Molecular Formula

C₁₁H₇D₁₀O₅PS

Molecular Weight

302.35

Synonyms

Diethyl 4-(Methylsulfinyl)phenyl Ester Phosphoric Acid-d10;  Dasanit O-d10;  Dasanit O Analog-d10;  Diethyl 4-Methylsulfinylphenyl Phosphate-d10;  p-(Methylsulfinyl)-phenol Diethyl Phosphate-d10

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds:
  • Fensulfothion Oxon: The non-deuterated parent compound, with the molecular formula C₁₁H₁₇O₅PS₂ (molecular weight: 324.35 g/mol). It is an oxidative metabolite of Fensulfothion, formed via sulfoxidation .
  • Paraoxon (Methyl-parathion Oxon): A structurally related organophosphate with a nitro group instead of a methyl sulfinyl group. It is a substrate for the enzyme SsoPox, unlike Fensulfothion Oxon, which acts as an inhibitor .
  • Chlorpyrifos Oxon-d10: Another deuterated organophosphate metabolite used as a reference standard in analytical chemistry. Its structure differs in the aromatic substituents (chloropyridinyl vs. methylsulfonylphenyl) .
Structural Comparison Table:
Property Fensulfothion Oxon-d10 Fensulfothion Oxon Paraoxon Chlorpyrifos Oxon-d10
Molecular Formula C₁₁H₇D₁₀O₅PS₂ C₁₁H₁₇O₅PS₂ C₁₀H₁₄NO₆P C₉H₈Cl₃D₁₀NO₃PS
Molecular Weight (g/mol) 334.42 324.35 275.20 383.68
Key Functional Group Methyl sulfinyl Methyl sulfinyl Nitro Chloropyridinyl
Isotope Labeling Deuterated (10D) None None Deuterated (10D)
Primary Use Metabolic tracing Toxicity studies Enzyme substrate Analytical reference
LogP (Octanol/Water) 2.984 (calculated) 2.984 (calculated) 1.85 (experimental) 3.10 (estimated)
Data Sources

Enzyme Interactions and Inhibition Mechanisms

Fensulfothion Oxon and its deuterated form exhibit unique interactions with enzymes compared to analogs:

  • SsoPox Enzyme: Fensulfothion Oxon binds to the bimetallic active site of SsoPox via its methyl sulfinyl group, leading to non-productive inhibition (KI ≈ 7.78 mM in 0.01% SDS). In contrast, Paraoxon binds via its phosphorous moiety, acting as a substrate (KM ≈ 4–24 mM) . This divergence arises from the sulfinyl group’s lower polarity, which favors shape-based binding over catalytic interactions .
  • P. diminuta Phosphotriesterase (PTE) : Unlike SsoPox, Fensulfothion Oxon is a substrate for PTE, highlighting enzyme-specific selectivity .
  • Antiandrogenic Activity : Fensulfothion Oxon shows moderate antiandrogenic activity (IC₅₀ ≈ 10⁻⁶ M), but it is less potent than Fenitrothion (IC₅₀ ≈ 10⁻⁷ M) due to differences in sulfonyl vs. nitro group electronegativity .

Analytical and Environmental Behavior

  • Solubility and Stability : this compound has low water solubility (log10WS = -3.78), necessitating the use of surfactants like SDS in enzymatic assays . Its stability at -20°C ensures reliability in long-term studies .
  • Degradation Products : Fensulfothion Oxon undergoes further oxidation to Fensulfothion Oxon-sulfone and other metabolites, which are detectable via GC-MS/MS and LC-MS/MS . Paraoxon, by contrast, degrades into less persistent products .
  • Analytical Challenges : Co-analysis with compounds like Bromopropylate or Deltamethrin requires stringent method validation due to overlapping chromatographic peaks .

Q & A

Q. What criteria should guide the selection of detection limits for this compound in regulatory ecotoxicology studies?

  • Methodological Answer : Align with regulatory thresholds (e.g., EU Directive 98/83/EC for water). Determine method detection limits (MDLs) via 3× signal-to-noise ratios and verify with spiked samples at 1–5× MDL. For trace analysis, use IDMS to achieve sub-ppb sensitivity and minimize matrix effects .

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